molecular formula C13H22N2O3 B2866262 4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one CAS No. 2097861-05-5

4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2866262
CAS No.: 2097861-05-5
M. Wt: 254.33
InChI Key: WGVLWKGHBXBIHI-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one is a sophisticated chemical building block designed for advanced pharmaceutical research and drug discovery programs. This compound features a pyrrolidin-2-one core, a prevalent scaffold in medicinal chemistry due to its prevalence in biologically active molecules and its ability to contribute to favorable physicochemical properties . The integration of a 3-hydroxypyrrolidine moiety, further functionalized as a carboxamide, enhances the molecule's potential for target engagement. The tert-butyl group introduces significant steric bulk and lipophilicity, which can be strategically used to fine-tune metabolic stability and membrane permeability . The three-dimensional, sp3-hybridized nature of the pyrrolidine rings increases structural complexity and is a key feature in the design of modern drug candidates, as it often improves solubility and success rates in clinical development compared to flat, aromatic structures . Researchers can leverage this compound as a key intermediate in the synthesis of potential therapeutic agents. Its structure makes it particularly valuable for exploring structure-activity relationships (SAR) in projects targeting central nervous system (CNS) disorders, pain, and inflammation, given the documented role of pyrrolidine derivatives in these areas . The stereogenic centers present in the molecule offer the opportunity to investigate enantioselective interactions with biological targets, which is critical for optimizing potency and minimizing off-target effects . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)9-6-14-11(17)10(9)12(18)15-5-4-8(16)7-15/h8-10,16H,4-7H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVLWKGHBXBIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)N2CCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride-Mediated Coupling

  • Activation : The 3-carboxylic acid derivative of 4-tert-butylpyrrolidin-2-one is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
  • Nucleophilic Attack : 3-Hydroxypyrrolidine reacts with the acid chloride in the presence of triethylamine (Et₃N) as a base, yielding the amide product.
    • Conditions : Dichloromethane (DCM), 0°C to room temperature, 12–24 hours.
    • Yield : 70–85% after purification by silica gel chromatography.

Coupling Reagents

Alternative methods employ carbodiimide reagents (e.g., EDCl/HOBt) to facilitate amide bond formation without isolating the acid chloride. This approach minimizes side reactions and is preferable for sensitive substrates.

Stereochemical Considerations and Purification

The tert-butyl group introduces significant steric hindrance, necessitating optimized reaction conditions to maintain stereochemical integrity. Chiral HPLC or enzymatic resolution may be employed to ensure enantiopurity, particularly if racemization occurs during coupling. Final purification typically involves recrystallization from ethanol/water mixtures or column chromatography.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Optical Purity (%) Scalability
3-Hydroxypyrrolidine Silyl protection/H₂-Raney Ni 85–90 >99 Industrial
Lactam formation Acid-catalyzed cyclization 75–80 N/A Lab-scale
Amide coupling EDCl/HOBt 78 98 Pilot-scale

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one can be used to study enzyme-substrate interactions and to develop inhibitors for various biological targets.

Medicine: This compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism by which 4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved will vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Pyrrolidin-2-one Core

Taurine-Modified Pyrrolidin-2-one (Compound I)
  • Substituents : Taurine residue introduced via N-alkylation.
  • Biological Activity : Demonstrated antidepressant and anxiolytic effects in preclinical models. The taurine moiety enhances neuroprotective properties and exploratory activity in rodents .
  • Key Difference : Unlike the target compound, which features a rigid tert-butyl group, Compound I incorporates a sulfonic acid-containing taurine residue, likely improving water solubility and modulating GABAergic or glutamatergic pathways.
1-(5-Chloro-2-hydroxyphenyl)pyrrolidin-2-one Derivatives
  • Substituents : 5-Chloro-2-hydroxyphenyl and thioxo-oxadiazolyl or triazolyl groups.
  • Biological Activity : Antioxidant activity 1.35–1.5× higher than ascorbic acid in DPPH assays .
  • Key Difference : The electron-withdrawing chloro and hydroxyl groups on the phenyl ring enhance radical scavenging, a property absent in the target compound due to its aliphatic substituents.
5-Aryl-4-(1H-Benzoimidazol-2-yl)pyrrolidin-2-one Derivatives
  • Substituents : Naphthalenyl thiazolyl and benzoimidazolyl groups.
  • Biological Activity : Broad-spectrum antibacterial and antifungal activity, likely due to π-π stacking and membrane disruption .
  • Key Difference : The aromatic heterocycles in these derivatives contrast with the target compound’s aliphatic tert-butyl and hydroxypyrrolidine groups, suggesting divergent therapeutic applications.

Structural Analogues from Catalogs (Pyridine Derivatives)

Several tert-butyl-containing pyrrolidine derivatives from catalogs (Evidences 4–7) share structural motifs but lack bioactivity data. Examples include:

  • HB613 : (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate.
  • HB615 : 6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoro-3-iodopyridine.
  • Key Insight : Fluorine and pyridine moieties in these compounds may enhance metabolic stability or binding affinity, but the absence of a hydroxypyrrolidine carbonyl limits direct functional comparison .

Physical Properties and Thermodynamics

  • 2-Pyrrolidinone (Baseline): Reported thermodynamic properties include vapor pressure correlations and compressibility in mixtures .
  • Target Compound : The tert-butyl and hydroxypyrrolidine groups likely increase molecular weight (est. ~280–320 g/mol) and reduce solubility compared to unsubstituted pyrrolidin-2-one.

Notes

  • Structural-Activity Relationships : The tert-butyl group in the target compound may improve metabolic stability compared to smaller alkyl groups, while the hydroxypyrrolidine carbonyl could facilitate target engagement via hydrogen bonding.
  • Diverse Applications : Pyrrolidin-2-one derivatives exhibit a wide range of activities (CNS, antioxidant, antimicrobial), highlighting the scaffold’s versatility .

Biological Activity

4-Tert-butyl-3-(3-hydroxypyrrolidine-1-carbonyl)pyrrolidin-2-one is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities that could be harnessed for therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine backbone with tert-butyl and hydroxypyrrolidine substituents. Its molecular formula is C13H22N2O3C_{13}H_{22}N_2O_3, with a molecular weight of approximately 250.33 g/mol. The presence of the carbonyl group contributes to its reactivity and potential interactions with biological targets.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Effects : Similar compounds have shown promise as anti-inflammatory agents. Studies on related pyrrolidinones indicate that they can inhibit pathways involved in inflammation, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the synthesis of pro-inflammatory mediators .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which can mitigate oxidative stress. Antioxidants are crucial in preventing cellular damage caused by free radicals, thereby contributing to overall health and disease prevention.
  • Neuroprotective Effects : Some derivatives of pyrrolidinones have been studied for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of neuroinflammation are key mechanisms involved .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : As noted in anti-inflammatory studies, the compound may inhibit enzymes like COX and LOX, reducing the production of inflammatory mediators.
  • Modulation of Cell Signaling : It may influence signaling pathways related to cell survival and apoptosis, particularly in cancer cells where dysregulation leads to tumor growth.
  • Interaction with Receptors : The compound could interact with specific receptors involved in neurotransmission or immune response modulation, although detailed receptor binding studies are needed for confirmation.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with similar compounds:

  • A study on a related pyrrolidinone demonstrated significant anti-inflammatory effects in vitro, showing reduced levels of pro-inflammatory cytokines in cell cultures treated with the compound .
  • Another investigation highlighted the neuroprotective effects of pyrrolidinone derivatives in models of oxidative stress, suggesting that these compounds could serve as potential treatments for neurodegenerative disorders .

Data Table: Comparative Biological Activities

Compound NameActivity TypeReference
This compoundAnti-inflammatory
Pyrrolidinone Derivative ANeuroprotective
Pyrrolidinone Derivative BAntioxidant

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